

An In-depth Technical Guide to 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Difluoro-2-nitrobenzene

Cat. No.: B107855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1,3-Difluoro-2-nitrobenzene**, a key chemical intermediate in the pharmaceutical and agrochemical industries. It covers the molecule's fundamental properties, synthesis, applications, and safety protocols, offering valuable insights for professionals in research and development.

Core Molecular Data

1,3-Difluoro-2-nitrobenzene is an aromatic organic compound notable for the presence of two fluorine atoms and a nitro group attached to a benzene ring. These functional groups dictate its chemical reactivity and utility as a versatile building block in organic synthesis.

Chemical Formula and Molecular Weight

- Chemical Formula: C₆H₃F₂NO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 159.09 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Structural Information

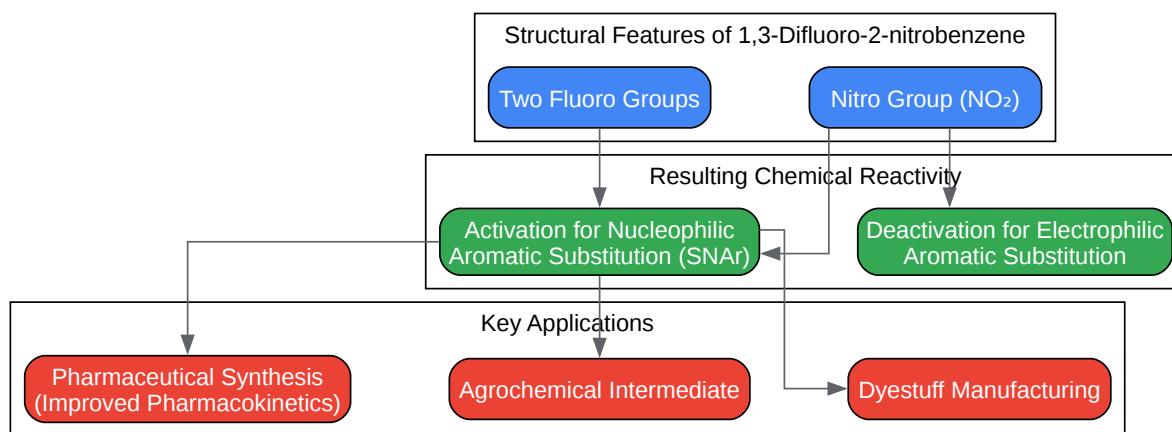
- IUPAC Name: **1,3-difluoro-2-nitrobenzene**[\[4\]](#)[\[5\]](#)
- Synonyms: 2,6-Difluoronitrobenzene[\[1\]](#)

- CAS Number: 19064-24-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Properties

The physical and chemical properties of **1,3-Difluoro-2-nitrobenzene** are summarized in the table below. These characteristics are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Appearance	Clear yellow to white liquid with a light yellow tint	[1] [5]
Density	1.503 g/cm ³	[1]
Boiling Point	91-92 °C (at 11 mmHg)	[1]
Melting Point	0 °C	[1]
Flash Point	87.78 °C	[1]
Refractive Index	1.494 (at 20 °C)	[1] [5]
Water Solubility	Slightly soluble	[1]
Purity (Assay)	Typically ≥97.5%	[5]


Role in Pharmaceutical and Chemical Synthesis

1,3-Difluoro-2-nitrobenzene serves as a crucial intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[\[5\]](#)[\[6\]](#)

The strategic placement of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences the molecule's reactivity. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This makes the compound an excellent precursor for introducing various nucleophiles onto the aromatic ring, a common strategy in drug synthesis.

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used tactic to enhance key properties such as:

- Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.[7]
- Membrane Permeability: The lipophilicity of fluorine can improve a molecule's ability to cross biological membranes.[7]
- Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[7]

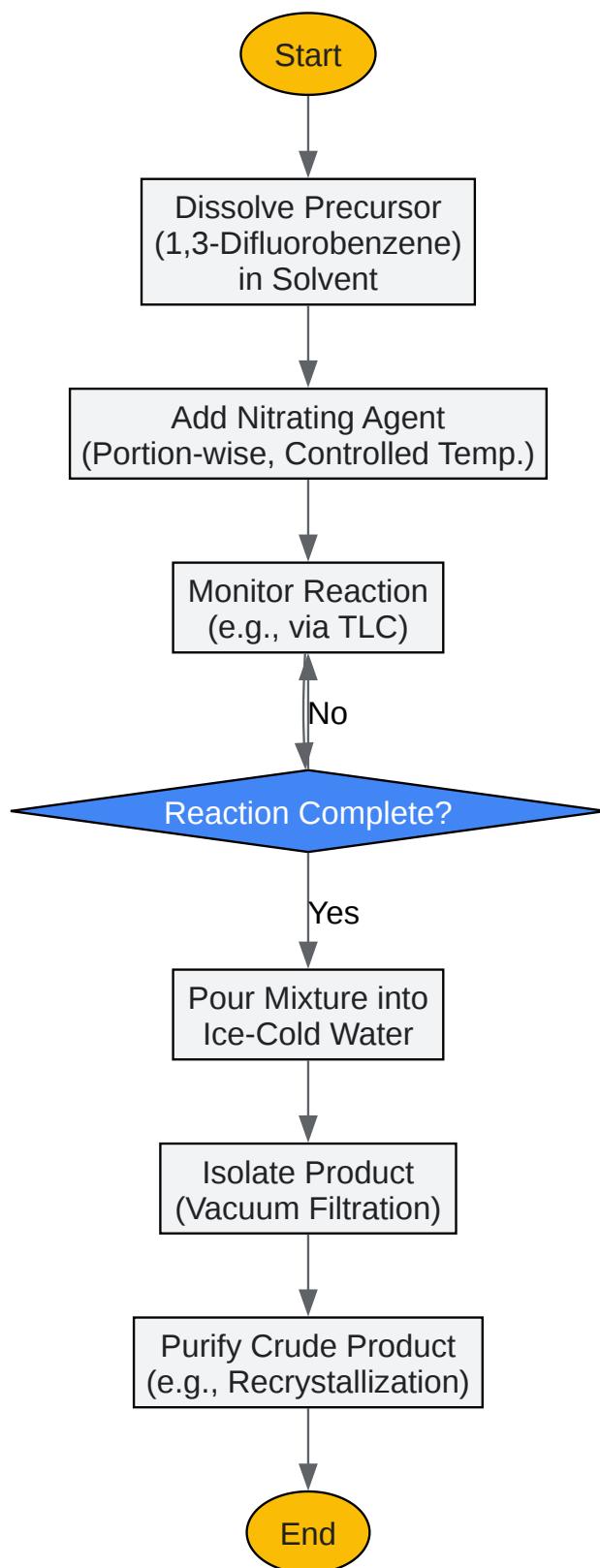
[Click to download full resolution via product page](#)

Figure 1. Logical relationship between the structural features, chemical reactivity, and applications of **1,3-Difluoro-2-nitrobenzene**.

Experimental Protocols

Illustrative Synthesis Protocol

The synthesis of **1,3-Difluoro-2-nitrobenzene** generally involves the controlled nitration of a difluorobenzene precursor. While specific industrial methodologies are proprietary, a general laboratory-scale procedure can be illustrated based on the synthesis of structurally similar compounds like 5-Bromo-**1,3-difluoro-2-nitrobenzene**.[8]


Objective: To synthesize a difluoro-nitrobenzene derivative via nitration.

Materials:

- Difluorobenzene precursor
- Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another nitrating system like sodium perborate in glacial acetic acid)
- Glacial Acetic Acid (as solvent)
- Ice-cold water
- Filtration apparatus
- Reaction vessel with temperature control and stirring

Methodology:

- Reaction Setup: The difluorobenzene precursor is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction vessel.
- Reagent Addition: The nitrating agent is added portion-wise to the solution while maintaining a controlled temperature to manage the exothermic reaction.
- Reaction Monitoring: The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.[8]
- Quenching: Upon completion, the reaction mixture is cooled to room temperature and then poured into a larger volume of ice-cold water to precipitate the product.[8]
- Isolation: The solid product is isolated from the mixture via vacuum filtration and washed to remove residual acid.[8]
- Purification: The crude product is dried and may be further purified by techniques such as recrystallization or column chromatography to achieve the desired purity.

[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for the synthesis and purification of a difluoro-nitrobenzene compound.

Safety and Handling

1,3-Difluoro-2-nitrobenzene is a combustible liquid and is classified as harmful.[9][10] Strict adherence to safety protocols is mandatory.

- Engineering Controls: Work must be conducted in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[9][11] Use explosion-proof electrical and ventilating equipment.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9]
 - Respiratory Protection: If ventilation is inadequate, use a certified respirator.
- Handling and Storage:
 - Keep away from heat, sparks, open flames, and other ignition sources.[9][11]
 - Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11]
 - Ground and bond containers and receiving equipment to prevent static discharge.
- First Aid Measures:
 - In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][11]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[9][11]
 - If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][11]

- If swallowed: Rinse mouth and call a poison center or doctor immediately.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-difluoro-2-nitrobenzene CAS 19064-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H55694.03 [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbino.com [nbino.com]
- 8. 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Difluoro-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107855#1-3-difluoro-2-nitrobenzene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com